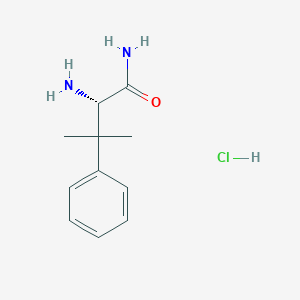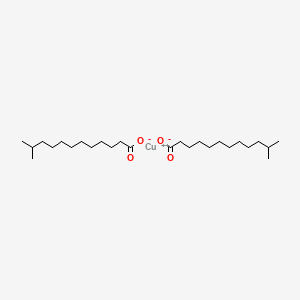![molecular formula C23H18N2O2 B12901154 N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide CAS No. 83959-79-9](/img/structure/B12901154.png)
N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide is an organic compound with the molecular formula C22H18N2O2. This compound features a biphenyl group attached to an oxazole ring, which is further connected to a phenylacetamide moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.
Attachment of the Biphenyl Group: The biphenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated oxazole.
Formation of the Phenylacetamide Moiety: The final step involves the acylation of the oxazole derivative with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
科学研究应用
N-(3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
作用机制
The mechanism of action of N-(3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity to enzymes or receptors. The biphenyl group provides hydrophobic interactions, enhancing the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
N-(1,1’-Biphenyl)-2-ylacetamide: Similar structure but lacks the oxazole ring.
N-(2-(1,3-oxazol-2-yl)phenyl)benzamide: Contains an oxazole ring but different substitution pattern.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Contains a trifluoromethyl group and a chloroacetamide moiety.
Uniqueness
N-(3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide is unique due to the combination of its biphenyl, oxazole, and phenylacetamide groups. This unique structure allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
83959-79-9 |
|---|---|
分子式 |
C23H18N2O2 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-[3-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H18N2O2/c1-16(26)25-21-9-5-8-20(14-21)23-24-15-22(27-23)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-15H,1H3,(H,25,26) |
InChI 键 |
URBAZCIUPACWNS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


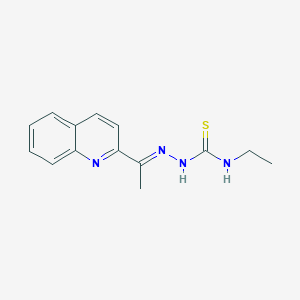
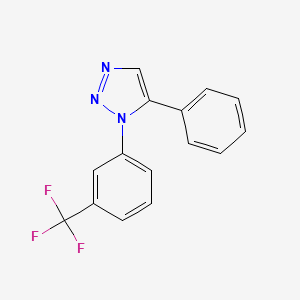
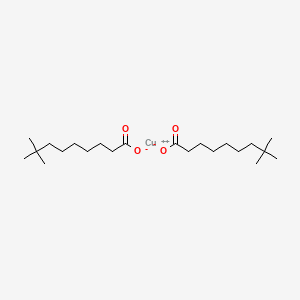
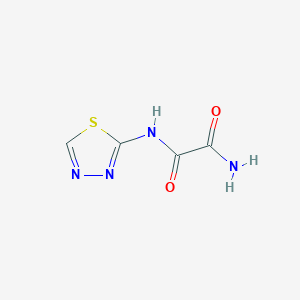
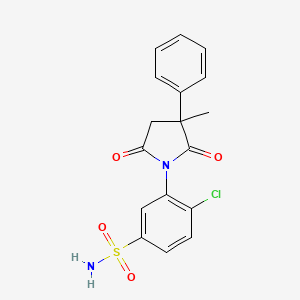
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
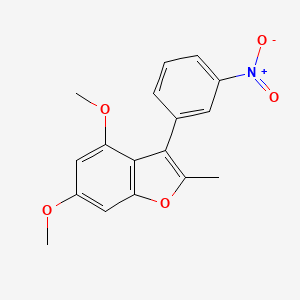

![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)
